molecular formula C14H21NO3 B12739008 N-Caproyl dopamine CAS No. 930050-18-3

N-Caproyl dopamine

カタログ番号: B12739008
CAS番号: 930050-18-3
分子量: 251.32 g/mol
InChIキー: ODJNGBZDRBDOLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Caproyl dopamine (N-hexanoyl dopamine) is a synthetic dopamine derivative where a caproyl (hexanoyl) group is conjugated to the amine moiety of dopamine. For instance, dopamine derivatives like N-arachidonoyl dopamine (AA-DA) and N-oleoyldopamine demonstrate that acylation alters pharmacokinetics, receptor interactions, and enzymatic stability .

Key characteristics inferred for N-Caproyl dopamine:

  • Molecular weight: ~300–350 Da (based on similar acylated derivatives) .
  • Log P (partition coefficient): ~0.7–1.5, suggesting moderate membrane permeability .
  • Mechanism: Likely acts as a prodrug, releasing free dopamine upon enzymatic cleavage .

特性

CAS番号

930050-18-3

分子式

C14H21NO3

分子量

251.32 g/mol

IUPAC名

N-[2-(3,4-dihydroxyphenyl)ethyl]hexanamide

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-14(18)15-9-8-11-6-7-12(16)13(17)10-11/h6-7,10,16-17H,2-5,8-9H2,1H3,(H,15,18)

InChIキー

ODJNGBZDRBDOLJ-UHFFFAOYSA-N

正規SMILES

CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

製品の起源

United States

準備方法

The synthesis of N-caproyl dopamine involves a multi-step process. One of the scalable synthetic methods includes the following steps :

    Preparation of Caproic Acid Chloride: Caproic acid is reacted with thionyl chloride to form caproic acid chloride.

    Schotten–Baumann Acylation: L-proline is acylated with the prepared caproic acid chloride.

    Esterification of L-Tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.

    Condensation Reaction: The final step involves the condensation of the carboxylate group of the acylated L-proline with the amine group of the esterified L-tyrosine using isobutylchloroformate in dimethylformamide (DMF).

化学反応の分析

N-caproyl dopamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

    Reduction: The compound can be reduced to form catechols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

    Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used. The reactions typically occur under mild to moderate conditions.

    Major Products: The major products formed include quinones, catechols, and substituted aromatic compounds.

作用機序

The mechanism of action of N-caproyl dopamine involves its interaction with the dopaminergic system. It increases the levels of dopamine and its metabolites, such as homovanillic acid and dioxyphenylalanine, in the brain. This stimulation of dopamine turnover is similar to the effects of atypical neuroleptics and neurotensin . The compound targets dopamine receptors and modulates various signaling pathways involved in neuroprotection and neuroleptic activity .

類似化合物との比較

Structural and Physicochemical Properties

Acylated dopamine derivatives share a core dopamine structure but differ in their acyl chains, influencing their physicochemical behavior:

Compound Molecular Formula Molecular Weight (Da) Log P Key Features Reference
N-Caproyl dopamine C₁₄H₂₁NO₃ ~263.3 (theoretical) ~1.2 Hexanoyl chain enhances lipophilicity
N-Arachidonoyl dopamine (AA-DA) C₂₈H₄₁NO₃ 439.6 6.7 Long polyunsaturated chain; endogenous endocannabinoid
N-Oleoyldopamine C₂₆H₄₁NO₃ 415.6 7.1 Oleoyl chain; TRPV1 receptor agonist
N-Biotinyl dopamine C₂₃H₃₃N₃O₅S 479.6 -0.5 Biotin conjugate; diagnostic applications

Key Observations :

  • Longer acyl chains (e.g., AA-DA, oleoyl) drastically increase Log P, favoring lipid membrane integration but reducing aqueous solubility.

Receptor Binding and Functional Activity

highlights that arylpiperazine dopamine analogs exhibit selectivity for D3 receptors over D2, with binding affinities (Ki) ranging from 0.3 nM to 50 nM depending on substituents .

Enzymatic Stability and Dopamine Release :

  • Compound 7 (a phenylpropionamide dopamine derivative): Enzymatically cleaved in rat brain homogenate with a half-life of 460 minutes, releasing free dopamine .
  • N-Oleoyldopamine: Metabolized by fatty acid amide hydrolase (FAAH), linking its activity to endocannabinoid and TRPV1 pathways .

N-Caproyl dopamine likely follows similar enzymatic pathways, with cleavage kinetics dependent on tissue-specific esterase/amidase activity.

Pharmacological and Therapeutic Implications

  • Neurodegenerative Diseases : associates reduced dopamine levels with Alzheimer’s disease (AD). Prodrugs like N-Caproyl dopamine could enhance central dopamine delivery, though receptor subtype selectivity (e.g., D1 vs. D2) must be considered .
  • Peripheral Effects: and note dopaminergic markers in lymphocytes, suggesting acylated dopamine derivatives may modulate immune responses .
  • Addiction Potential: warns that compounds altering dopamine dynamics (e.g., 3,4-CTMP) risk addiction, underscoring the need for controlled release in prodrug design .

Advantages and Limitations

Compound Advantages Limitations
N-Caproyl dopamine Balanced lipophilicity; prodrug stability Limited direct data on metabolism/toxicity
AA-DA Dual endocannabinoid/dopamine signaling High Log P limits systemic distribution
N-Oleoyldopamine TRPV1 activation; anti-inflammatory effects Complex synthesis; niche applications

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。